2-amino-N-methyl-N-(2,2,2-trifluoroethyl)acetamide hydrochloride
Overview
Description
“2-amino-N-methyl-N-(2,2,2-trifluoroethyl)acetamide hydrochloride” is a key intermediate in the synthesis of fluralaner, a new broad-spectrum veterinary insecticide . It is usually stable in the form of salt . It is also a reactant in the synthesis of isoxazoline indolizine amides .
Synthesis Analysis
The method of preparing 2-amino-N-(2,2,2-trifluoroethyl)acetamide and its salt involves reacting the glycine protected by N-phthalyl group with trifluoroethylamine or its salt to form an amide. The protective group is then removed under the action of hydrated fibril to obtain the crude product of 2-amino-N-(2,2,2-trifluoroethyl)acetamide. The crude product can be salted with acid to get a salt of 2-amino-N-(2,2,2-trifluoroethyl)acetamide, and finally, a base is added to dissociate pure 2-amino-N-(2,2,2-trifluoroethyl)acetamide .
Molecular Structure Analysis
The molecular formula of “2-amino-N-methyl-N-(2,2,2-trifluoroethyl)acetamide hydrochloride” is C4H8ClF3N2O . The molecular weight is 192.57 .
Chemical Reactions Analysis
As mentioned in the synthesis analysis, the compound is formed by reacting the glycine protected by N-phthalyl group with trifluoroethylamine or its salt . It is also used as a reactant in the synthesis of isoxazoline indolizine amides .
Physical And Chemical Properties Analysis
The compound is usually stable in the form of salt . It has a predicted boiling point of 227.5±40.0 °C and a predicted density of 1.294±0.06 g/cm3 . It is typically stored in a dark place, under an inert atmosphere, at room temperature .
Scientific Research Applications
Neuropharmacological Research
Research involving ketamine, a compound related to 2-amino-N-methyl-N-(2,2,2-trifluoroethyl)acetamide hydrochloride, focuses on its neuropharmacological applications. Ketamine is an N-methyl-D-aspartate (NMDA) receptor antagonist with rapid antidepressant effects in patients with depression (Berman et al., 2000). This highlights the interest in substances that modulate glutamatergic transmission, potentially offering new avenues for treating psychiatric conditions.
Metabolic Pathway Insights
Another area of research related to compounds with similar structural characteristics involves the investigation of their metabolic pathways. For example, studies on flutamide, a nonsteroidal antiandrogen, have revealed its extensive metabolism and the identification of various metabolites (Katchen & Buxbaum, 1975). Understanding the metabolism of such compounds can provide insights into their pharmacokinetics and potential toxicological profiles.
Neuropsychiatric Applications
The role of glutamatergic signaling in mediating the response to ketamine in depression has been explored, indicating that modulating this neurotransmitter system is critical for treating depression. Research suggests that alterations in AMPA- and NMDA-mediated glutamatergic signaling are key to the antidepressant response to ketamine, providing a basis for investigating similar compounds for neuropsychiatric applications (Gilbert et al., 2018).
Safety And Hazards
properties
IUPAC Name |
2-amino-N-methyl-N-(2,2,2-trifluoroethyl)acetamide;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9F3N2O.ClH/c1-10(4(11)2-9)3-5(6,7)8;/h2-3,9H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LMPLVJVKXSRVTI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(F)(F)F)C(=O)CN.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10ClF3N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-amino-N-methyl-N-(2,2,2-trifluoroethyl)acetamide hydrochloride | |
CAS RN |
1354952-93-4 | |
Record name | 2-amino-N-methyl-N-(2,2,2-trifluoroethyl)acetamide hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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